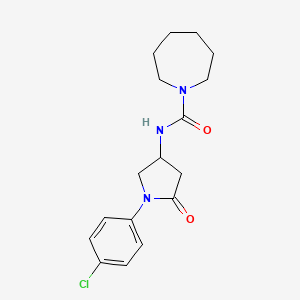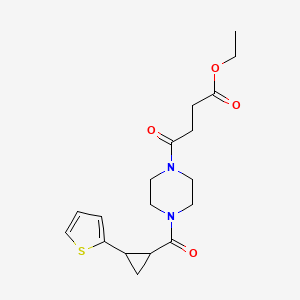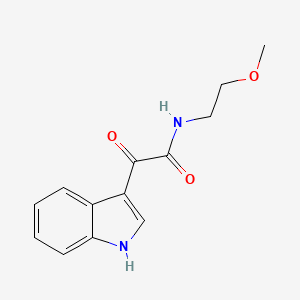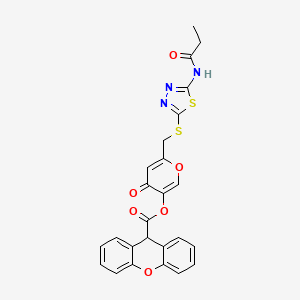![molecular formula C20H19N5O2 B2685775 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide CAS No. 1326883-34-4](/img/structure/B2685775.png)
2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazine ring, and an acetamide group. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques like NMR spectroscopy, IR spectroscopy, and HRMS .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the acetamide group could participate in various reactions involving the carbonyl group or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Applications De Recherche Scientifique
Anticonvulsant Activity
Research has identified the potential anticonvulsant applications of derivatives similar to the specified compound. For instance, Ghareb et al. (2017) synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, which were evaluated for their anticonvulsant activity. They found that certain derivatives showed significant delay in the onset of convulsions, suggesting potential CNS depressant activity through modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Anti-HIV Activity
Hamad et al. (2010) explored the synthesis of new naphthalene derivatives, including the structural motif related to the query compound, and evaluated their inhibitory activity against HIV-1 and HIV-2. They discovered compounds with potent in vitro inhibitory effects on the replication of HIV-1, suggesting a promising direction for antiviral agent development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Anticancer and Antimicrobial Activities
A series of studies have synthesized and assessed the anticancer and antimicrobial activities of compounds structurally related to the query compound. For instance, Riyadh et al. (2013) reported the synthesis of antipyrine-based heterocycles with observed anticancer and antimicrobial activities, highlighting the potential therapeutic applications of these compounds (Riyadh, Kheder, & Asiry, 2013).
Hypolipidemic Activity
Idrees et al. (2009) synthesized a series of 2-(naphthalen-2-yloxy)propionic acid derivatives and evaluated their hypolipidemic activity. They found that certain derivatives exhibited a significant reduction in serum levels of cholesterol and triglycerides, indicating their potential as hypolipidemic agents (Idrees, Aly, Abuo-Rahma, & Radwan, 2009).
Insecticidal Assessment
Fadda et al. (2017) utilized a compound structurally similar to the query compound as a precursor for synthesizing various heterocycles assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Their research provides insights into the potential agricultural applications of these compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)22-19(26)11-24-20(27)18-10-17(23-25(18)12-21-24)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,12-13,17-18,23H,10-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOVESXBIBXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)


![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)



![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)

![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)
